molecular formula C7H13NO2 B066946 4-Methylpiperidine-2-carboxylic acid CAS No. 172823-76-6

4-Methylpiperidine-2-carboxylic acid

Cat. No. B066946
M. Wt: 143.18 g/mol
InChI Key: UQHCHLWYGMSPJC-UHFFFAOYSA-N
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Description

4-Methylpiperidine-2-carboxylic acid is a chemical compound with significance in various chemical synthesis processes and the study of its properties and reactions contributes to the development of pharmaceuticals and materials. The compound's structure and reactivity make it a valuable entity for research in organic chemistry and related fields.

Synthesis Analysis

The synthesis of 4-Methylpiperidine-2-carboxylic acid derivatives is critical for its application in drug development and materials science. For instance, an Ugi four-component reaction has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, leading to efficient synthesis strategies for pharmaceutical compounds like carfentanil and remifentanil (Malaquin et al., 2010).

Molecular Structure Analysis

The molecular structure of 4-Methylpiperidine-2-carboxylic acid and its derivatives plays a crucial role in their chemical reactivity and potential applications. X-ray crystallography studies, for example, have been used to characterize the structure of related compounds, providing insights into their geometric configuration and intermolecular interactions (Shahzadi et al., 2008).

Chemical Reactions and Properties

The reactivity of 4-Methylpiperidine-2-carboxylic acid derivatives is influenced by their structural characteristics. The study of their chemical reactions, such as the synthesis of peptides containing spin-labeled amino acids, reveals the compound's utility in producing bioactive molecules with specific properties (Martin et al., 2001).

Scientific Research Applications

  • Material Science and Biochemistry Applications :

    • TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), a derivative of 4-Methylpiperidine-2-carboxylic acid, has been found to be effective as a β-turn and 310/α-helix inducer in peptides, and as a rigid electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).
  • Antibacterial Evaluation :

    • Synthesized derivatives of 4-Methylpiperidine have shown valuable antibacterial properties, highlighting the compound's potential in developing new antimicrobial agents (Aziz-ur-Rehman et al., 2017).
  • Environmental and Health Safety in Peptide Synthesis :

    • Diluted solutions of 4-Methylpiperidine have been tested for Fmoc group removal in peptide synthesis, proving to be less harmful to the environment and human health, as well as cost-effective (Rodríguez et al., 2019).
  • Pharmaceutical Synthesis :

    • The compound plays a role in synthesizing pharmacologically significant compounds, such as anticancer drugs like DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) (Gamage et al., 1997).
  • Chemical Equilibrium and Conformational Analysis :

    • Studies involving 2-Methylpiperidine, a related compound, have provided insights into the formation constants and conformational analyses of carbamates in aqueous solutions, contributing to our understanding of chemical equilibrium in various systems (Mcgregor et al., 2018).
  • Hydrogen Bonding and Crystal Structures :

    • Research on piperidinium derivatives, including 4-Methylpiperidinium 4-methylpiperidine-N-carboxylate, has provided valuable insights into hydrogen bonding and crystal packing structures (Freytag & Jones, 1999).
  • Radiotracer Production in Medical Imaging :

    • The synthesis of 4-carboxy-4-anilidopiperidine esters and acids has been optimized for the production of 11C and 18F-labelled 4-carboxy-4-anilidopiperidine radiotracers, important in medical imaging (Marton et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHCHLWYGMSPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403635
Record name 4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperidine-2-carboxylic acid

CAS RN

172823-76-6
Record name 4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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